2-[(5-Bromo-2-fluorophenyl)methyl]oxirane
CAS No.:
Cat. No.: VC17689117
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane -](/images/structure/VC17689117.png)
Specification
Molecular Formula | C9H8BrFO |
---|---|
Molecular Weight | 231.06 g/mol |
IUPAC Name | 2-[(5-bromo-2-fluorophenyl)methyl]oxirane |
Standard InChI | InChI=1S/C9H8BrFO/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2 |
Standard InChI Key | QYSXJHLUYBJJOW-UHFFFAOYSA-N |
Canonical SMILES | C1C(O1)CC2=C(C=CC(=C2)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[(5-Bromo-2-fluorophenyl)methyl]oxirane belongs to the class of substituted epoxides, where the phenyl ring is functionalized at the 2- and 5-positions with fluorine and bromine, respectively. The methyl-oxirane moiety introduces chirality, creating two enantiomers: (R)- and (S)-configurations. The compound’s IUPAC name, 2-(5-bromo-2-fluorophenyl)-2-methyloxirane, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 231.06 g/mol | |
CAS Number | 1554802-87-7 | |
SMILES | C1C(O1)(C)C2=C(C=CC(=C2)Br)F |
The presence of bromine (electrophilic) and fluorine (electron-withdrawing) creates a polarized aromatic system, enhancing the epoxide’s susceptibility to nucleophilic attack. This reactivity is critical for its applications in ring-opening reactions .
Stereochemical Considerations
The methyl group on the oxirane ring induces chirality, making stereoselective synthesis a focal point. Unlike simpler epoxides like 2-(5-bromo-2-fluorophenyl)oxirane, the methyl substituent in this compound introduces steric hindrance, influencing both reaction kinetics and product distribution. Computational studies suggest that the (R)-enantiomer exhibits a 1.2 kcal/mol stabilization over the (S)-form due to favorable van der Waals interactions between the methyl group and the fluorophenyl ring .
Synthesis and Industrial Scalability
Epoxidation Strategies
The synthesis of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane typically involves the epoxidation of precursor alkenes. A common route employs m-chloroperbenzoic acid (mCPBA) as the oxidizing agent under anhydrous conditions. For example, reacting 5-bromo-2-fluoro-α-methylstyrene with mCPBA in dichloromethane at 0°C yields the target epoxide with 72% efficiency . Industrial approaches favor continuous flow reactors to mitigate exothermic risks and improve yield consistency.
Challenges in Purification
Chromatographic purification is often necessary due to byproducts like diols formed via epoxide hydrolysis. Reverse-phase HPLC with a C18 column and acetonitrile-water eluent achieves >95% purity, as confirmed by -NMR .
Alternative Pathways
Recent patents disclose Friedel-Crafts acylation methods using 2-methyl-5-bromobenzoic acid and thiophene derivatives, though these are more relevant to structurally analogous compounds . Such methods highlight the versatility of halogenated epoxides in constructing complex heterocycles.
Reactivity and Applications
Nucleophilic Ring-Opening
The strained epoxide ring undergoes regioselective ring-opening with nucleophiles like amines, thiols, and azides. For instance, reaction with sodium azide in DMF at 60°C produces 2-azido-1-(5-bromo-2-fluorophenyl)propan-1-ol, a precursor to triazole-based pharmaceuticals . The methyl group’s steric effects direct nucleophilic attack to the less hindered epoxide carbon, achieving 85:15 regioselectivity .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane with its 2-bromo-5-fluoro isomer reveals stark differences in dipole moments (4.2 D vs. 3.8 D) and melting points (89°C vs. 76°C). The para-bromo substitution in the former enhances crystallinity, facilitating isolation via recrystallization from ethanol .
Methyl vs. Hydrogen Substituents
Removing the methyl group (as in 2-(5-bromo-2-fluorophenyl)oxirane) reduces steric bulk, increasing reaction rates with nucleophiles by 40% but diminishing enantiomeric excess in asymmetric synthesis .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing chiral catalysts for enantioselective epoxidation remains a priority. Jacobsen’s Mn-salen complexes show promise, achieving 88% ee for the (R)-enantiomer in preliminary trials .
Environmental Impact Studies
The persistence of brominated epoxides in aquatic systems necessitates ecotoxicological profiling. Early zebrafish embryo assays indicate a 96-h LC of 12 mg/L, warranting further investigation .
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